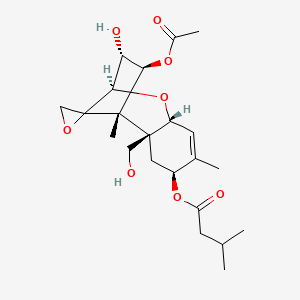
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- is a complex organic compound with the molecular formula C22H32O8 and a molecular weight of 424.4847 . It is also known by other names such as Toxin HT 2, Mycotoxin HT 2, and 15-Acetoxy-3,4-dihydroxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene . This compound is a type of trichothecene, a class of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium sporotrichioides .
Chemical Reactions Analysis
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of trichothecenes.
Biology: The compound is studied for its effects on cellular processes and its potential as a biological tool.
Medicine: Research is conducted to understand its toxicological effects and potential therapeutic applications.
Industry: It is used in the development of antifungal agents and other industrial applications.
Mechanism of Action
The mechanism of action of Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- involves the inhibition of protein synthesis in various mammalian and human cell types . This compound binds to the ribosome and interferes with the elongation step of protein synthesis, leading to cell death. It also induces chromosomal aberrations and gene mutations in certain cell types .
Comparison with Similar Compounds
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- is unique among trichothecenes due to its specific functional groups and molecular structure. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxicological properties.
HT-2 Toxin: A closely related compound with slight variations in its functional groups.
3-Acetyl T-2 Toxin: A derivative of T-2 toxin with an additional acetyl group
These compounds share similar mechanisms of action but differ in their specific chemical structures and functional groups, which can influence their reactivity and biological effects.
Properties
CAS No. |
98813-17-3 |
|---|---|
Molecular Formula |
C22H32O8 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(25)29-14-8-21(9-23)15(7-12(14)3)30-19-17(26)18(28-13(4)24)20(21,5)22(19)10-27-22/h7,11,14-15,17-19,23,26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22?/m0/s1 |
InChI Key |
NUZCGRJXRNRXPV-KOOSMNDCSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)CO |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















